molecular formula C21H18ClN3O6S2 B4130349 Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B4130349
M. Wt: 508.0 g/mol
InChI Key: PFULRCILEJPRCH-UHFFFAOYSA-N
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Description

Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a benzothiophene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and a suitable acid catalyst to form 1,3-benzodioxole.

    Preparation of the Benzothiophene Core: The benzothiophene core can be synthesized via the cyclization of a suitable thiophene precursor with a chlorinated benzene derivative.

    Coupling Reactions: The benzodioxole and benzothiophene intermediates are then coupled using hydrazine derivatives and carbonothioyl reagents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or benzothiophene derivatives.

Scientific Research Applications

Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of benzodioxole and benzothiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-[[2-(1,3-benzodioxol-5-yloxy)propanoylamino]carbamothioylamino]-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O6S2/c1-10(31-12-4-6-14-15(8-12)30-9-29-14)19(26)24-25-21(32)23-11-3-5-13-16(7-11)33-18(17(13)22)20(27)28-2/h3-8,10H,9H2,1-2H3,(H,24,26)(H2,23,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULRCILEJPRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
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Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 3
Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 4
Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

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